cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride
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Overview
Description
cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can be compared with other similar compounds, such as:
(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride: This compound has a similar ring structure but differs in the heteroatoms present in the ring.
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride:
The uniqueness of this compound lies in its specific ring structure and the presence of the oxazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDGMCOFWFWQNY-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)OC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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